Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a sulfonylethanol moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halogenated aromatic compounds under mild conditions . The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or ethers.
Scientific Research Applications
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
- Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Uniqueness
The uniqueness of Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- lies in its specific structural features, such as the presence of multiple methoxy groups and the sulfonylethanol moiety
Properties
CAS No. |
143445-03-8 |
---|---|
Molecular Formula |
C25H34O9S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol |
InChI |
InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m1/s1 |
InChI Key |
WXIDMVGKJBAEFP-OALUTQOASA-N |
SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@H]2CC[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
143490-81-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran 2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran L 668,750 L 668750 L 680573 L 680574 L-668750 L-680573 L-680574 MK 287 MK 287, (2R-trans)-isomer MK 287, (trans-(+-))-isomer MK-287 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.